
Pemetrexed disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pemetrexed disodium is a chemotherapy medication primarily used for the treatment of malignant pleural mesothelioma and non-small cell lung cancer. It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication . This compound is marketed under the brand name Alimta and is known for its multi-targeted antifolate properties .
Applications De Recherche Scientifique
Clinical Applications
Pemetrexed disodium is primarily utilized in the following contexts:
- Malignant Pleural Mesothelioma :
- Non-Small Cell Lung Cancer :
- Other Cancers :
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the effectiveness of this compound across different cancer types. Here are some notable findings:
-
Head and Neck Cancer :
A phase II trial involving 35 patients with recurrent locally advanced squamous cell carcinoma showed a 26.5% objective response rate with a median response duration of 5.6 months . -
Combination Therapies :
Ongoing studies are exploring pemetrexed's potential in combination with other chemotherapeutic agents. For instance, combining pemetrexed with cisplatin and vitamin supplementation has shown promise in enhancing survival rates in patients with good performance status .
Safety Profile
While this compound is generally well-tolerated, it can cause dose-limiting toxicities such as myelosuppression. The addition of folic acid and vitamin B12 supplementation has been shown to mitigate these effects while preserving antitumor activity .
Current Research Directions
Research continues to expand the applications of this compound:
- Ongoing Trials : Current phase III trials are assessing its efficacy in mesothelioma and non-small cell lung cancer, with future studies planned for other malignancies .
- Exploration of New Combinations : Investigations into novel combinations with immunotherapies and targeted therapies are underway to enhance treatment outcomes .
Mécanisme D'action
Target of Action
Pemetrexed disodium is a multi-targeted antifolate . Its primary targets are multiple folate-dependent enzymes involved in both purine and pyrimidine synthesis, including thymidylate synthase , dihydrofolate reductase , glycinamide ribonucleotide formyltransferase , and aminoimidazole carboxamide ribonucleotide formyltransferase . These enzymes play crucial roles in DNA synthesis and cell replication, making them key targets for anticancer agents .
Mode of Action
This compound exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby impeding both DNA synthesis and folate metabolism . This disruption of essential metabolic processes leads to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of the targeted enzymes by this compound affects the biochemical pathways of purine and pyrimidine synthesis . This results in the disruption of DNA synthesis, which is crucial for cell replication . The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis .
Pharmacokinetics
This compound’s pharmacokinetics can serve as a prognostic factor for the development of toxicity, especially for neutropenia . The pharmacokinetics of this compound were best characterized by a two-compartment model with initial distribution and terminal elimination half-lives of 0.63h and 2.73h, respectively . There is a strong relationship between clearance (CL) and creatinine clearance (CrCL), indicating that Pemetrexed is primarily eliminated by renal excretion .
Result of Action
The result of this compound’s action at the molecular level is the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis . At the cellular level, this results in the inhibition of cell proliferation and the induction of cell death .
Action Environment
The efficacy and toxicity of this compound can be influenced by several environmental factors. For instance, the introduction of standard vitamin supplementation and dexamethasone has been shown to decrease the incidence of hematological toxicity and skin reactions . Furthermore, in cases of high risk for toxicity, granulocyte colony-stimulating factor can be used to prevent severe hematological toxicity . These strategies highlight how the action environment can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Pemetrexed Disodium inhibits the folate-dependent enzymes, thymidylate synthase (TS) and dihydrofolate reductase (DHFR), and the purine biosynthetic enzyme, glycinamide ribonucleotide formyltransferase (GARFT) . These interactions disrupt the synthesis of nucleotides, the building blocks of DNA, thereby inhibiting tumor growth .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It is a key component in the treatment of non-small cell lung cancer, mesothelioma, and thymic epithelial tumors . Its effects on cellular processes include perturbations in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of TS, DHFR, and GARFT . This results in the disruption of nucleotide metabolism, leading to the inhibition of DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been found to be stable, with no significant degradation observed over the course of the studies .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with dosage. High doses have been associated with toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of folate metabolism and purine and pyrimidine synthesis . It interacts with enzymes and cofactors in these pathways, leading to effects on metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported into cells via the reduced folate carrier (RFC), with transport kinetics similar to those of methotrexate . It binds to folate receptor– with a very high affinity .
Subcellular Localization
The subcellular localization of this compound is likely to be within the cytoplasm, given its role in inhibiting enzymes involved in nucleotide metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of pemetrexed disodium involves the synthesis of pemetrexed diacid, which is a key intermediate. The diacid is then converted to the disodium salt. The synthetic route typically involves the following steps:
Starting Material: 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid.
Acylation Reaction: This starting material undergoes acylation in acetic acid and acetic anhydride to form an intermediate.
Conversion to Disodium Salt: The intermediate is dissolved in 1 M sodium hydroxide solution, adjusted to pH 8.0 using 1 M hydrochloric acid, and then heated to 50–55°C.
Industrial Production Methods: The industrial production of this compound involves the optimization of the preparation process to ensure high purity and yield. The process includes:
Preparation of Amorphous and Hemipentahydrate Forms: The amorphous form is selected for further pharmaceutical development due to its stability and high chemical purity.
Polymorphic and Chemical Purity Studies: Analytical methods such as high-performance liquid chromatography and gas chromatography are used to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pemetrexed disodium undergoes various chemical reactions, including:
Oxidation: Pemetrexed can form oxidative dimers and ring-opened ketoamine products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed:
Oxidative Dimers: Formed during oxidation reactions.
Ketoamine Products: Result from ring-opening reactions.
Comparaison Avec Des Composés Similaires
Activité Biologique
Pemetrexed disodium, marketed under the brand name Alimta, is a multi-targeted antifolate chemotherapeutic agent primarily used in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical efficacy, toxicity profiles, and relevant case studies.
This compound functions by inhibiting several folate-dependent enzymes involved in nucleotide synthesis. Its primary targets include:
- Thymidylate Synthase (TS) : Critical for DNA synthesis.
- Dihydrofolate Reductase (DHFR) : Involved in the reduction of dihydrofolate to tetrahydrofolate, essential for DNA and RNA synthesis.
- Glycinamide Ribonucleotide Formyltransferase (GARFT) : Plays a role in purine synthesis.
- Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) : Also involved in purine metabolism.
By inhibiting these enzymes, pemetrexed disrupts the synthesis of both purine and pyrimidine nucleotides, leading to impaired DNA replication and cell proliferation, particularly in rapidly dividing cancer cells .
Clinical Efficacy
Pemetrexed has demonstrated significant clinical activity across various solid tumors. Below is a summary table of its efficacy in different cancer types:
Case Studies
- Non-Small Cell Lung Cancer : In a pivotal Phase III trial, pemetrexed combined with cisplatin showed improved overall survival compared to cisplatin alone (12.1 vs. 9.3 months) in patients with nonsquamous NSCLC .
- Malignant Pleural Mesothelioma : A study involving 448 patients reported a median survival of 12.1 months with pemetrexed and cisplatin compared to 9.3 months with cisplatin alone, establishing pemetrexed as a standard treatment option .
- Head and Neck Cancer : A Phase II study revealed that pemetrexed administered at 500 mg/m² resulted in a response rate of 26.5% among patients with recurrent locally advanced disease .
Toxicity Profile
The most common side effects associated with this compound include:
- Myelosuppression : Neutropenia is the primary dose-limiting toxicity, often necessitating dose adjustments or delays in treatment.
- Gastrointestinal Toxicities : Nausea, vomiting, and mucositis are prevalent but manageable.
- Supplementation Benefits : Preclinical studies indicate that dietary folate can mitigate some toxic effects while maintaining antitumor efficacy .
Research Findings
Recent studies have reinforced the importance of folic acid and vitamin B12 supplementation during pemetrexed therapy to reduce hematological toxicities without compromising therapeutic outcomes. This approach has become standard practice in ongoing clinical trials .
Propriétés
Numéro CAS |
150399-23-8 |
---|---|
Formule moléculaire |
C20H19N5Na2O6 |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1 |
Clé InChI |
NYDXNILOWQXUOF-GXKRWWSZSA-L |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES isomérique |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Synonymes |
LY-231514 |
Origine du produit |
United States |
Q1: What is the primary mechanism of action of Pemetrexed disodium?
A1: this compound is a multitargeted antifolate agent that disrupts crucial folate-dependent metabolic processes essential for cell replication. [] It exerts its anticancer activity primarily by inhibiting multiple enzymes in the folate pathway. [] In vitro studies have shown that it inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). []
Q2: What are the downstream effects of this compound inhibiting these enzymes?
A2: Inhibiting TS disrupts the synthesis of thymidine, a crucial building block for DNA. Blocking DHFR hinders the formation of tetrahydrofolate, a coenzyme vital for purine and pyrimidine synthesis. By targeting GARFT, this compound further interferes with purine synthesis, collectively impeding DNA and RNA synthesis and ultimately leading to cancer cell death.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H21N5Na2O6. Its molecular weight is 471.4 g/mol.
Q4: Is there spectroscopic data available to confirm the structure of this compound?
A4: Yes, researchers have employed techniques like 1H-NMR and IR to verify the structure of synthesized this compound. [] Additionally, powder X-ray diffraction analysis has been instrumental in identifying characteristic peaks associated with different polymorphic forms of the compound. []
Q5: What is the impact of different pH conditions on the stability of this compound?
A7: Studies have examined the stability of this compound in 0.9% Sodium chloride injection and 5% Glucose injection with varying pH levels. [] While the exact impact of different pH conditions on stability requires further investigation, research suggests that pH changes remain within acceptable limits for up to 6 hours after reconstitution, highlighting the importance of timely administration. []
Q6: What analytical methods are commonly used to characterize and quantify this compound?
A6: Researchers utilize various analytical techniques, including:
Q7: What about the validation of these analytical methods?
A9: The validation of analytical methods is paramount for ensuring the reliability and accuracy of data. Researchers adhere to guidelines set by organizations like the International Conference on Harmonization (ICH) when validating analytical methods for this compound. [] Typical validation parameters include linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ). [, ]
Q8: What is the evidence for the efficacy of this compound in treating cancer?
A10: this compound has demonstrated efficacy in treating specific types of cancer. Preclinical studies have shown its ability to inhibit the growth of various cancer cell lines. [, ] Specifically, it has shown promise in treating malignant pleural mesothelioma and non-small cell lung cancer. [] Clinical trials have provided evidence supporting its use in combination with cisplatin as a first-line treatment for patients with advanced non-small cell lung cancer. []
Q9: Are there any studies exploring the effectiveness of this compound in specific lung cancer subtypes?
A11: Yes, researchers have investigated the effects of this compound on lung cancer cells with specific genetic mutations. For instance, studies have explored its impact on the growth of A549 cells, a cell line harboring a KRAS mutation frequently found in lung cancer. [, ] Additionally, research has examined its mechanism of action in PC9 cells, characterized by an EGFR exon 19 deletion, another common mutation in lung cancer. [] These studies aim to elucidate the potential of this compound in treating specific lung cancer subtypes and optimizing treatment strategies based on individual genetic profiles.
Q10: What are the common formulations of this compound for clinical use?
A12: this compound is primarily available as a sterile lyophilized powder for reconstitution into an injectable solution. This formulation facilitates intravenous administration, the standard route for this drug. [, , ]
Q11: Are there ongoing efforts to develop improved formulations or drug delivery systems for this compound?
A13: Yes, researchers are actively exploring strategies to enhance the delivery and efficacy of this compound. For example, the development of the amorphous polymorph aims to improve stability and potentially solubility, which could influence its pharmacokinetic properties. [] Additionally, studies investigating the use of excipients like beta-cyclodextrin in formulations suggest potential benefits in terms of increased solubility and stability. [] While specific drug delivery systems targeting this compound haven't been extensively discussed in the provided abstracts, it remains an active area of research in pharmaceutical sciences, especially for enhancing drug efficacy and reducing off-target effects.
Q12: What are the known side effects of this compound treatment?
A14: While a detailed discussion of side effects is outside the scope of this scientific Q&A, research indicates that this compound, like many anticancer drugs, can cause side effects. Some studies have reported hematological toxicities and gastrointestinal biochemical toxicity as potential adverse reactions. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.